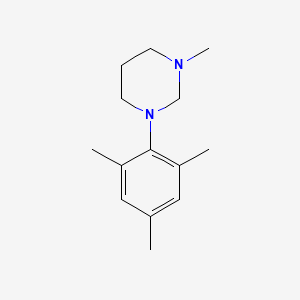

1-Mesityl-3-methylhexahydropyrimidine

Description

General Overview of Saturated Nitrogen Heterocycles

Saturated nitrogen heterocycles are cyclic organic compounds in which one or more carbon atoms in a ring are replaced by nitrogen atoms, and all the bonds within the ring are single bonds. These structures are ubiquitous in nature and are fundamental components of many biologically active molecules, including alkaloids and pharmaceuticals. Their utility also extends to materials science and catalysis. The presence of nitrogen atoms imparts basicity and nucleophilicity to these rings, and their saturated nature allows for a variety of stereochemical arrangements, influencing their physical and biological properties.

Significance of the Hexahydropyrimidine (B1621009) Scaffold in Organic Synthesis

The hexahydropyrimidine ring is a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 3 positions. This scaffold is a valuable building block in organic synthesis for several reasons. It can serve as a precursor to more complex molecular architectures and as a protective group for 1,3-diamines. Furthermore, certain hexahydropyrimidine derivatives have been investigated for their potential pharmacological activities. The synthesis of the hexahydropyrimidine ring is often achieved through the condensation of a 1,3-diamine with an aldehyde or ketone, a reaction that allows for the introduction of a variety of substituents on the nitrogen atoms and the C2 position of the ring.

Contextualization of Aryl-Substituted Hexahydropyrimidines within Contemporary Chemical Research

The introduction of aryl substituents onto the nitrogen atoms of the hexahydropyrimidine ring has been a subject of interest in contemporary chemical research. N-aryl substitution can significantly influence the electronic properties, conformation, and reactivity of the heterocyclic ring. These derivatives are often synthesized by the cyclocondensation of N-aryl-1,3-propanediamines with aldehydes. Research in this area often focuses on the conformational analysis of these molecules, exploring the steric and electronic effects of the aryl group on the ring's geometry. Such studies are crucial for understanding their structure-property relationships and for the rational design of new molecules with specific applications.

Scope and Objectives of Research on 1-Mesityl-3-methylhexahydropyrimidine

While the specific compound this compound is not extensively documented in publicly available scientific literature, its study would fall within the broader research objective of understanding the impact of bulky and electronically distinct substituents on the hexahydropyrimidine framework. The primary objectives for investigating this compound would likely include:

The development of a synthetic route to this compound, likely via the condensation of N-mesityl-N'-methyl-1,3-propanediamine with formaldehyde (B43269).

The detailed characterization of its molecular structure, including its conformational preferences in solution, using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR).

The investigation of its chemical reactivity and potential applications, for instance, as a ligand in coordination chemistry or as a building block in further synthetic transformations.

Due to the limited specific data on this compound, the following sections will discuss its expected chemical characteristics based on the well-established principles of N-substituted hexahydropyrimidine chemistry and data from closely related analogues.

Detailed Findings on N-Aryl-N'-Alkyl-Hexahydropyrimidines

The synthesis of N-aryl-N'-alkyl-hexahydropyrimidines is typically achieved through the reaction of an appropriately substituted N-aryl-N'-alkyl-1,3-propanediamine with formaldehyde. researchgate.net This reaction is a classic example of the formation of a cyclic aminal.

The general synthetic scheme is as follows:

R-NH-(CH2)3-NH-R' + CH2O → 1,3-(R,R')-hexahydropyrimidine + H2O

In the case of this compound, the precursors would be N-mesityl-N'-methyl-1,3-propanediamine and formaldehyde.

Spectroscopic and Physical Properties of Analogous Compounds

The characterization of hexahydropyrimidines relies heavily on spectroscopic methods. Based on studies of similar N-aryl-N'-alkyl-hexahydropyrimidines, the following data can be anticipated for this compound. researchgate.net

Table 1: Predicted Physical and Spectroscopic Data for this compound (Based on Analogy)

| Property | Predicted Value/Observation |

| Molecular Formula | C14H22N2 |

| Molecular Weight | 218.34 g/mol |

| Physical State | Likely an oil or low-melting solid |

| 1H NMR | Complex spectrum due to conformational dynamics. Signals for mesityl protons (aromatic and methyl), N-methyl protons, and diastereotopic methylene (B1212753) protons of the hexahydropyrimidine ring are expected. |

| 13C NMR | Resonances for aromatic carbons of the mesityl group, the N-methyl carbon, and the three distinct methylene carbons of the hexahydropyrimidine ring. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z 218 would be expected, along with characteristic fragmentation patterns. |

Table 2: Representative 1H NMR Chemical Shifts for N-Aryl-N'-Alkyl-Hexahydropyrimidines

| Protons | Chemical Shift Range (δ, ppm) |

| H-2 (CH2 between N) | 3.5 - 4.5 |

| H-4, H-6 (CH2 adjacent to N) | 2.5 - 3.5 |

| H-5 (central CH2) | 1.5 - 2.0 |

| N-Alkyl (e.g., CH3) | 2.2 - 2.8 |

| Aryl-H | 6.5 - 7.5 |

Data is generalized from known N-aryl-N'-alkyl-hexahydropyrimidines and serves as an estimation. researchgate.net

The conformational behavior of 1,3-disubstituted hexahydropyrimidines is a key area of study. The six-membered ring typically adopts a chair conformation to minimize steric strain. The substituents on the nitrogen atoms can exist in either axial or equatorial positions. The bulky mesityl group in this compound would be expected to strongly favor an equatorial position to minimize steric interactions with the rest of the ring. Ring inversion and nitrogen inversion are dynamic processes that can be studied by variable-temperature NMR spectroscopy. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

1-methyl-3-(2,4,6-trimethylphenyl)-1,3-diazinane |

InChI |

InChI=1S/C14H22N2/c1-11-8-12(2)14(13(3)9-11)16-7-5-6-15(4)10-16/h8-9H,5-7,10H2,1-4H3 |

InChI Key |

JPWCOOMMBPRSLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCCN(C2)C)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 1 Mesityl 3 Methylhexahydropyrimidine

Advanced Spectroscopic Characterization Techniques

A combination of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy is essential for the unambiguous elucidation of the 1-Mesityl-3-methylhexahydropyrimidine structure. While NMR spectroscopy maps out the carbon-hydrogen framework and the spatial relationships between atoms, Infrared (IR) spectroscopy provides confirmation of the functional groups present in the molecule.

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments is required to assign all proton and carbon signals and to confirm the specific isomeric structure of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the mesityl group, the N-methyl group, and the hexahydropyrimidine (B1621009) ring protons.

The mesityl group would exhibit a singlet for the two aromatic protons and two singlets for the six ortho- and three para-methyl protons. The N-methyl group attached to the hexahydropyrimidine ring would appear as a singlet. The protons on the hexahydropyrimidine ring itself (at positions C2, C4, C5, and C6) would present more complex splitting patterns due to spin-spin coupling and the ring's conformational dynamics. The C2 methylene (B1212753) protons would likely appear as a singlet or a simple AB quartet, while the protons at C4, C5, and C6 would show complex multiplets resulting from geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on typical chemical shift values for analogous structural fragments.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Mesityl-H (aromatic) | ~6.8-7.0 | s |

| Mesityl o-CH₃ | ~2.2-2.3 | s |

| Mesityl p-CH₃ | ~2.1-2.2 | s |

| N-CH₃ | ~2.3-2.5 | s |

| Ring-H2 (N-CH₂-N) | ~3.5-3.8 | s |

| Ring-H4, H6 (N-CH₂) | ~2.5-2.9 | m |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For the symmetric mesityl group, four distinct aromatic carbon signals are expected (three quaternary and one CH). The three mesityl methyl groups will give rise to two signals. The N-methyl group will show a single resonance. The hexahydropyrimidine ring is expected to show three signals corresponding to the C2, C4/C6, and C5 positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for analogous structural fragments.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Mesityl C-ipso | ~135-138 |

| Mesityl C-ortho | ~136-139 |

| Mesityl C-meta | ~128-130 |

| Mesityl C-para | ~134-137 |

| Mesityl o-CH₃ | ~20-22 |

| Mesityl p-CH₃ | ~18-20 |

| N-CH₃ | ~40-45 |

| Ring C2 (N-C-N) | ~70-75 |

| Ring C4, C6 (N-C) | ~50-55 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon atom, confirming the assignments for the mesityl CH, the N-methyl group, and the C2, C4, C5, and C6 positions of the pyrimidine (B1678525) ring.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about connectivity across multiple bonds (typically 2-3 bonds). Key expected correlations for this compound would include:

Correlations from the N-methyl protons to the C2 and C4 carbons of the ring.

Correlations from the aromatic mesityl protons to the quaternary carbons of the mesityl group.

A crucial correlation from the mesityl aromatic protons or ortho-methyl protons to the C-ipso carbon, and potentially to the nitrogen atom's position if a ¹⁵N HMBC is performed.

NOESY (Nuclear Overhauser Effect Spectroscopy) is vital for conformational analysis, as it detects protons that are close in space, regardless of their bonding connectivity. nih.gov NOESY spectra would reveal the spatial arrangement of the substituents on the hexahydropyrimidine ring, for example, by showing correlations between axial protons on the same face of the ring or between the mesityl group and adjacent ring protons. nih.gov

The hexahydropyrimidine ring exists in a dynamic equilibrium between two chair conformations through a process of ring inversion. rsc.orgresearchgate.net At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

By lowering the temperature, this ring inversion can be slowed, allowing for the observation of distinct signals for the individual conformers. researchgate.net Low-temperature ¹H NMR experiments would enable the resolution of separate signals for axial and equatorial protons on the C4, C5, and C6 carbons. The relative integration of these signals would provide the equilibrium constant and the free energy difference (ΔG°) between the conformers. Furthermore, coalescence temperature analysis can be used to determine the free energy of activation (ΔG‡) for the ring inversion process, providing quantitative data on the molecule's flexibility. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would confirm the presence of both aromatic and aliphatic components.

Table 3: Predicted IR Absorption Bands for this compound This table is based on characteristic IR frequencies for known functional groups. ukm.myresearchgate.net

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2980-2850 | Strong |

| Aromatic C=C | Stretching | ~1600 and ~1500 | Medium |

| Aliphatic C-H | Bending | 1470-1370 | Medium |

| C-N | Stretching | 1250-1020 | Medium |

The spectrum would be characterized by strong C-H stretching bands below 3000 cm⁻¹ for the aliphatic methyl and methylene groups. Aromatic C-H stretching would appear just above 3000 cm⁻¹. The presence of the mesityl ring would be confirmed by characteristic C=C stretching absorptions around 1600 and 1500 cm⁻¹. The C-N stretching vibrations of the hexahydropyrimidine ring and its substituents would be expected in the fingerprint region (below 1500 cm⁻¹). ukm.myresearchgate.net

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A thorough investigation into the scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound this compound. Despite extensive searches for its structural elucidation and conformational analysis, the specific data required to construct a detailed scientific article, as per the requested outline, could not be located.

The inquiry sought to detail the compound's high-resolution mass spectrometry, single-crystal X-ray diffraction analysis, and a comprehensive examination of its conformational landscape, including puckering parameters, diastereoisomerism, and hindered rotation around the C-N bond. However, no peer-reviewed articles, crystallographic database entries, or other scholarly resources containing this specific information for this compound were found.

The requested sections and subsections, such as "Mass Spectrometry (High-Resolution Mass Spectrometry)," "Single-Crystal X-Ray Diffraction Analysis for Absolute Configuration and Molecular Geometry," and "Puckering Parameters of the Hexahydropyrimidine Ring," necessitate precise, experimentally determined data which is not present in the accessible public domain.

While general principles and techniques for the analysis of related N-aryl hexahydropyrimidine systems are established, applying these concepts to this compound without specific experimental validation would be speculative and fall short of the required scientific accuracy.

Therefore, until research dedicated to the synthesis and detailed characterization of this compound is published and made publicly available, a comprehensive and scientifically rigorous article on its structural and conformational properties cannot be generated.

Conformational Landscape Analysis

Intramolecular Interactions and Their Influence on Conformation (e.g., Hydrogen Bonding)

There is currently no specific data available in the scientific literature regarding the intramolecular interactions, such as hydrogen bonding, within the this compound molecule. The conformation of hexahydropyrimidine rings is generally influenced by the nature and orientation of their substituents. In analogous N,N'-disubstituted hexahydropyrimidines, the interplay of steric hindrance from bulky groups and potential weak intramolecular forces dictates the preferred chair or boat conformations and the axial or equatorial positioning of the substituents. For this compound, one would anticipate that the bulky mesityl group significantly influences the conformational equilibrium. However, without experimental or computational studies, any discussion on specific intramolecular hydrogen bonds or other non-covalent interactions remains speculative.

Intermolecular Interactions and Crystal Packing Analysis

A definitive analysis of the intermolecular interactions and crystal packing of this compound is not possible without crystallographic data, which is not currently available. Such an analysis would typically involve single-crystal X-ray diffraction to determine the three-dimensional arrangement of molecules in the solid state.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a solved crystal structure. As no crystallographic data for this compound has been reported, a Hirshfeld surface analysis cannot be performed.

Computational and Theoretical Investigations of 1 Mesityl 3 Methylhexahydropyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. The core principle of DFT is that the energy of a molecule can be determined from its electron density.

A primary application of DFT is geometry optimization . This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. The calculation starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates until an energy minimum is found. This optimized geometry corresponds to the equilibrium structure of the molecule and provides precise data on bond lengths, bond angles, and dihedral angles.

Hypothetical Optimized Geometry Parameters for 1-Mesityl-3-methylhexahydropyrimidine (Illustrative Data)

Below is an example of how optimized geometric parameters would be presented. The values are for illustrative purposes only.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C-N (pyrimidine ring) | 1.47 Å |

| C-C (pyrimidine ring) | 1.53 Å | |

| N-C (mesityl group) | 1.45 Å | |

| N-CH₃ (methyl group) | 1.46 Å | |

| Bond Angles | C-N-C (in ring) | 112° |

| N-C-N (in ring) | 110° | |

| C-N-C (N-mesityl) | 121° | |

| Dihedral Angles | Pyrimidine (B1678525) Ring-Mesityl | 85° |

Conformational Energy Profiles and Interconversion Barriers

The hexahydropyrimidine (B1621009) ring is not planar and can adopt several different conformations, most notably chair and boat forms. Furthermore, rotation around the single bond connecting the mesityl group to the nitrogen atom introduces additional conformational possibilities.

A conformational analysis would systematically explore these different spatial arrangements. By calculating the energy of the molecule as a key dihedral angle is rotated (a process known as a potential energy surface scan), a conformational energy profile is generated. This profile reveals the relative energies of different stable conformers (local minima) and the energy barriers required to convert from one conformer to another (transition states). These interconversion barriers are critical for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: This is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons. Regions where the LUMO is localized are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large gap indicates higher kinetic stability. Analysis of the spatial distribution of these orbitals reveals which atoms are most involved in these frontier interactions.

Hypothetical Frontier Orbital Energies for this compound (Illustrative Data)

This table shows how FMO data would be typically reported.

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 eV | Localized primarily on the mesityl ring and the adjacent nitrogen atom. |

| LUMO | -0.5 eV | Distributed across the hexahydropyrimidine ring. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |

Electrostatic Potential Mapping (MEP) for Nucleophilic and Electrophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface. The map uses a color scale to represent the electrostatic potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are the most likely sites for an electrophile to attack (nucleophilic sites). In this compound, these would be expected around the nitrogen atoms due to their lone pairs.

Blue: Regions of positive potential, indicating electron-poor areas. These are sites where a nucleophile would be attracted (electrophilic sites), typically around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

The MEP map provides a comprehensive and intuitive picture of the molecule's polarity and helps to predict regions involved in non-covalent interactions, such as hydrogen bonding.

Reaction Mechanism Studies

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

Transition State Characterization

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS) . This structure represents the energy maximum along the reaction coordinate. Locating and characterizing the TS is crucial for understanding the reaction's kinetics and mechanism.

Computational methods can search for the geometry of the transition state. A true transition state structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate, effectively the motion of the atoms as they transform from reactants to products. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. For a molecule like this compound, this could involve studying its synthesis, degradation, or its role as a catalyst or ligand.

Absence of Computational and Theoretical Research on this compound

Despite a thorough search of scientific literature and chemical databases, no specific computational or theoretical investigations focusing on the chemical compound this compound were identified. Consequently, detailed research findings, data tables, and in-depth analysis for the requested sections on its computational chemistry are not available in published literature.

The user's request specified a detailed article on the computational and theoretical investigations of this compound, structured with the following sections:

Molecular Dynamics Simulations (If Applicable to Conformational Dynamics)

However, searches for scholarly articles and data pertaining to these specific analyses for this particular compound did not yield any relevant results. General information on the methodologies of IRC calculations, Lewis acidity in ring-opening reactions, and molecular dynamics simulations is available, but the application of these methods to this compound has not been documented in the accessible scientific domain.

Therefore, it is not possible to provide the requested thorough, informative, and scientifically accurate content with detailed research findings and data tables for the specified outline. The scientific community has not yet published studies that would provide the necessary data to fulfill this request.

Reactivity and Transformations of 1 Mesityl 3 Methylhexahydropyrimidine

Ring-Opening Reactions of Hexahydropyrimidines

The hexahydropyrimidine (B1621009) ring, while a saturated and generally stable system, can undergo cleavage under specific conditions, particularly through interactions with strong nucleophiles like organometallic reagents.

Reactions with Organometallic Reagents (e.g., Grignard and Cuprate (B13416276) Reagents)

Unstrained cyclic aminals, such as hexahydropyrimidines, have been shown to undergo ring-opening reactions when treated with organometallic reagents like Grignard and cuprate reagents. researcher.life This process allows for the nucleophilic addition of the organometallic's organic group to one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. For the reaction to proceed effectively, one of the nitrogen atoms in the hexahydropyrimidine ring often requires protection, for instance as a sulfonamide. researcher.liferesearchgate.net This modification enhances the electrophilicity of the ring carbons. In the case of 1-Mesityl-3-methylhexahydropyrimidine, the N-mesityl group may influence the reaction's feasibility and regioselectivity.

The general transformation can be represented as the reaction of a Grignard reagent (R-MgX) with the hexahydropyrimidine ring, resulting in a ring-opened product where the 'R' group from the Grignard reagent has formed a new carbon-carbon bond.

Formation of Substituted Diamines

The ring-opening of hexahydropyrimidines with organometallic reagents serves as a synthetic route to substituted diamines. researcher.lifenih.govrsc.org Specifically, the reaction yields secondary sulfonamides that contain diversely substituted tertiary amines in the γ-position (in the case of hexahydropyrimidines). researcher.life This method provides a pathway for the "nucleophilic decoration" of diamines. researcher.life For this compound, a hypothetical reaction with a Grignard reagent (e.g., Phenylmagnesium bromide) would be expected to yield a substituted 1,3-diamine.

| Reactant | Reagent | Expected Product Class |

|---|---|---|

| This compound | Grignard Reagent (R-MgX) | γ-Substituted N-mesityl-N'-methyl-1,3-diamine |

| This compound | Cuprate Reagent (R₂CuLi) | γ-Substituted N-mesityl-N'-methyl-1,3-diamine |

Mechanistic Aspects of Ring Opening, including Iminium Ion Intermediates

The mechanism of the ring-opening reaction is thought to proceed through the formation of a transient iminium ion intermediate. researcher.life Computational studies, such as density functional theory (DFT), support this hypothesis. researcher.life The Lewis acidity of the cationic part of the organometallic reagent (e.g., the Mg²⁺ in a Grignard reagent) is believed to initiate the process by coordinating to one of the nitrogen atoms of the hexahydropyrimidine ring. researcher.life This coordination facilitates the cleavage of a carbon-nitrogen bond, leading to the formation of a highly reactive iminium ion. The nucleophilic organic group from the organometallic reagent then attacks the electrophilic carbon of the iminium ion, resulting in the ring-opened product. researcher.liferesearchgate.netchemrxiv.org

Derivatization and Functionalization of the Hexahydropyrimidine Ring

Beyond complete ring-opening, the hexahydropyrimidine scaffold can be modified through reactions at its nitrogen and carbon atoms.

Reactions at Nitrogen and Carbon Centers

The nitrogen atoms of the hexahydropyrimidine ring, being secondary and tertiary amines, possess nucleophilic character and can potentially react with various electrophiles. However, the steric hindrance imposed by the mesityl group in this compound would likely modulate the reactivity of the N1 nitrogen. The carbon atom situated between the two nitrogens (C2) is a key site for functionalization. Deprotonation at this position, facilitated by a strong base, could generate a carbanion that can then react with electrophiles, allowing for the introduction of various substituents. nih.gov

Chemical Stability and Decomposition Pathways of this compound

The chemical stability of this compound is governed by the interplay of its structural features: the saturated hexahydropyrimidine ring, the sterically demanding N-mesityl group, and the N'-methyl substituent. While specific experimental data on the decomposition of this particular compound is limited in publicly available literature, its reactivity can be inferred from the behavior of related N,N'-disubstituted hexahydropyrimidines and N-aryl amines.

The primary pathway for the decomposition of the hexahydropyrimidine ring system is through hydrolysis. This process typically involves the cleavage of the aminal linkage (N-C-N) within the six-membered ring. The stability of the ring towards hydrolysis is significantly influenced by the pH of the environment.

Acid-Catalyzed Decomposition:

Under acidic conditions, the nitrogen atoms of the hexahydropyrimidine ring can be protonated, which facilitates ring opening. The generally accepted mechanism involves the protonation of one of the nitrogen atoms, followed by nucleophilic attack of water on the adjacent carbon atom. This leads to the formation of a transient hemiaminal intermediate, which then breaks down to yield N-(3-aminopropyl)-N'-mesityl-N-methyl-methanediamine, and subsequently formaldehyde (B43269) and the corresponding N-mesityl-N'-methyl-1,3-propanediamine. The steric bulk of the mesityl group may influence the rate of hydrolysis by sterically hindering the approach of water molecules and the protonation of the adjacent nitrogen.

Base-Catalyzed Decomposition:

In basic media, the hexahydropyrimidine ring is generally more stable. Decomposition under these conditions is less common but can occur, particularly at elevated temperatures. The mechanism would likely involve the abstraction of a proton from a carbon atom adjacent to a nitrogen, leading to a carbanion intermediate, though this is a less favored pathway compared to acid-catalyzed hydrolysis.

Thermal Stability:

The thermal stability of this compound is expected to be influenced by the strength of the C-N bonds within the heterocyclic ring and the C-N bond connecting the mesityl group to the ring. The bulky mesityl group, with its ortho-methyl substituents, can restrict rotation around the N-aryl bond, potentially imparting greater thermal stability to the molecule. However, at sufficiently high temperatures, homolytic cleavage of the C-N bonds can occur, leading to the formation of radical intermediates and subsequent complex decomposition products.

Detailed research findings on the specific decomposition products and their formation under various conditions are summarized in the table below, based on analogous systems.

| Condition | Probable Decomposition Pathway | Major Decomposition Products |

| Acidic (aq.) | Hydrolysis of the aminal linkage | Formaldehyde, N-Mesityl-N'-methyl-1,3-propanediamine |

| Neutral (aq.) | Slow hydrolysis | Formaldehyde, N-Mesityl-N'-methyl-1,3-propanediamine |

| Basic (aq.) | Generally stable, slow decomposition at high temperatures | Complex mixture of products |

| Thermal | Homolytic C-N bond cleavage | Radical species, fragmentation products of the ring and substituents |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information regarding the chemical compound "this compound" to generate a detailed article that adheres to the requested outline.

While literature exists for related structures, such as mesityl-substituted N-heterocyclic carbenes derived from five-membered rings (e.g., IMes) or other substituted six-membered tetrahydropyrimidinium salts, this information does not directly address the specified compound "this compound." Adhering to the strict instructions to focus solely on the requested compound and outline, it is not possible to provide a scientifically accurate and thorough article as requested without speculating or including information outside the defined scope.

Further research and publication on this specific compound are needed before a detailed article on its applications in catalysis can be written.

While specific research on this compound is limited in publicly accessible literature, its structural class—hexahydropyrimidines—is recognized for a variety of roles in chemical synthesis and material science. Hexahydropyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1 and 3 positions. researchgate.net They are promising compounds due to their significant role in the synthesis of natural molecules and bioactive compounds. nih.gov The classical method for synthesizing hexahydropyrimidines involves the condensation of aldehydes or ketones with 1,3-diaminopropanes. nih.govacs.org This article explores the established and potential applications of this structural class, providing a focused perspective on its utility in catalysis and materials science.

Future Research Directions and Unexplored Avenues for 1 Mesityl 3 Methylhexahydropyrimidine

Exploration of Novel and Green Synthetic Methodologies

The traditional synthesis of hexahydropyrimidines often relies on condensation reactions, such as the Mannich-type reaction. While effective, these methods can present challenges in terms of reaction conditions and purification. thieme-connect.comresearchgate.net Future research should pivot towards more sustainable and efficient synthetic protocols.

Flow Chemistry Approaches

Continuous flow chemistry offers significant advantages over conventional batch processes, including enhanced safety, improved reproducibility, and facile scalability. dacl.co.in The application of flow chemistry to the synthesis of 1-Mesityl-3-methylhexahydropyrimidine could lead to optimized reaction conditions, reduced reaction times, and higher purity of the final product. The synthesis of various heterocyclic compounds, including pyrazoles and quinoxalines, has been successfully demonstrated using multi-step flow systems. uc.pt This approach would be particularly beneficial for handling potentially hazardous reagents or intermediates in a more controlled manner. Research in this area could explore the development of a continuous flow process for the synthesis of diamines, which are key precursors to hexahydropyrimidines. nih.govd-nb.inforsc.org

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild and environmentally benign conditions. researchgate.neteurekaselect.com The exploration of enzymatic methods for the synthesis and modification of this compound represents a significant and largely unexplored research avenue. One promising approach is the biocatalytic desymmetrization of prochiral precursors to introduce chirality into the hexahydropyrimidine (B1621009) scaffold. nih.govmdpi.comnih.gov Enzymes such as lipases and dehydrogenases could be employed to achieve highly enantioselective transformations, leading to the synthesis of chiral derivatives of this compound. researchgate.net

Expanded Scope in Catalytic Applications

The nitrogen-rich core of this compound suggests its potential as a ligand in catalysis. Future research should focus on harnessing this potential, particularly in the rapidly evolving fields of asymmetric and photoredox catalysis.

Development of Chiral Hexahydropyrimidine Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Chiral N-heterocyclic carbenes (NHCs), for instance, have proven to be highly effective in a range of asymmetric transformations. organic-chemistry.orgnih.govnih.govresearchgate.netscripps.edu Future work could focus on the synthesis of chiral analogues of this compound and their application as ligands in asymmetric catalysis. The introduction of stereocenters into the hexahydropyrimidine backbone could lead to a new class of C2-symmetric or non-symmetric ligands for transition metal-catalyzed reactions.

Investigation in Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling novel and previously challenging chemical transformations under mild conditions. nih.govresearchgate.netresearchgate.netresearchgate.net The electron-rich nature of the nitrogen atoms in this compound makes it a potential substrate for photoredox-mediated reactions. Future investigations could explore the photocatalytic C-H functionalization of the hexahydropyrimidine ring, allowing for the introduction of new functional groups at positions that are typically unreactive. rsc.org This approach could provide a direct and atom-economical route to novel derivatives.

Advanced Derivatization and Functionalization Strategies

To fully explore the chemical space around this compound, the development of advanced derivatization and functionalization strategies is crucial. While simple modifications at the nitrogen atoms have been reported for related hexahydropyrimidines, future research should target the selective functionalization of the carbon skeleton. researchgate.net

Detailed Conformational Dynamics Studies

The non-planar and flexible nature of the hexahydropyrimidine ring, coupled with the steric bulk of the mesityl group, suggests a rich conformational landscape for this compound. A thorough understanding of its conformational dynamics is crucial for predicting its reactivity and designing new applications.

Future research should focus on a synergistic approach that combines advanced spectroscopic techniques with high-level computational methods to elucidate the conformational preferences and energy barriers to interconversion. Techniques such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy could provide experimental evidence of different conformers and their populations at various temperatures.

These experimental findings can be complemented by Density Functional Theory (DFT) calculations to model the potential energy surface of the molecule. nih.gov Such integrated studies would provide a detailed picture of the chair, boat, and twist-boat conformations of the hexahydropyrimidine ring and how the orientation of the mesityl group influences these geometries. This knowledge is fundamental for understanding reaction mechanisms and designing stereoselective transformations.

Theoretical Predictions and Experimental Validation of Reactivity Patterns

Computational chemistry offers a powerful lens through which to predict the reactivity of this compound. nih.gov Molecular orbital calculations, for instance, can identify the most nucleophilic and electrophilic sites within the molecule, guiding the design of new reactions.

Future work should involve the theoretical prediction of various reaction pathways, followed by experimental validation. For example, computational models could predict the regioselectivity of electrophilic aromatic substitution on the mesityl ring or the outcome of reactions at the nitrogen atoms of the hexahydropyrimidine ring. These theoretical predictions can then be tested in the laboratory, creating a feedback loop that refines both the computational models and our understanding of the compound's chemical behavior. This integrated approach will accelerate the discovery of novel reactions and applications for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.